Structural Differentiation and Physicochemical Property Comparison vs. Unsubstituted Core
Compared to the unsubstituted imidazo[1,2-a]pyrimidine-3-carboxylic acid, the targeted 2,6-dimethyl derivative introduces a significant increase in lipophilicity and a change in hydrogen bonding capacity. This is a key differentiator for procurement. The unsubstituted core has an XLogP3-AA of -0.1, whereas the target compound has a value of 1.7 [1]. This 1.8-unit increase directly reflects the two methyl groups and predicts improved passive membrane permeability, a critical factor for cellular target engagement. The hydrogen bond donor count is preserved at 1, but the acceptor count increases from 3 to 4 [1]. Furthermore, the topological polar surface area (TPSA) of the target compound is 67.5 Ų, compared to 67.5 Ų for the core [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Imidazo[1,2-a]pyrimidine-3-carboxylic acid: XLogP3-AA = -0.1 |
| Quantified Difference | ΔXLogP = +1.8 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Procurement of the specific 2,6-dimethyl variant is justified over the unsubstituted core for applications requiring higher intrinsic membrane permeability, as predicted by the significant logP increase.
- [1] PubChem CID 75530066 for 2,6-Dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid; PubChem CID 24229992 for Imidazo[1,2-a]pyrimidine-3-carboxylic acid. Retrieved April 24, 2026. View Source
